molecular formula C10H13ClO2 B13035084 4-(4-Chlorophenoxy)-1-butanol

4-(4-Chlorophenoxy)-1-butanol

Cat. No.: B13035084
M. Wt: 200.66 g/mol
InChI Key: NPNGAZUTDWCHAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenoxy)-1-butanol is an organic compound characterized by a butanol backbone with a chlorophenoxy group attached to the fourth carbon. This compound is of interest due to its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenoxy)-1-butanol typically involves the reaction of 4-chlorophenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom bonded to the bromine, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenoxy)-1-butanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Chlorophenoxy)-1-butanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenoxy)-1-butanol involves its interaction with specific molecular targets. For instance, in its role as a muscle relaxant, it is believed to act on the central nervous system by blocking nerve impulses that cause muscle contractions. The exact molecular pathways and targets are still under investigation, but it is known to affect the central nervous system rather than directly acting on skeletal muscles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorophenoxy)-1-butanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a compound of significant interest.

Properties

Molecular Formula

C10H13ClO2

Molecular Weight

200.66 g/mol

IUPAC Name

4-(4-chlorophenoxy)butan-1-ol

InChI

InChI=1S/C10H13ClO2/c11-9-3-5-10(6-4-9)13-8-2-1-7-12/h3-6,12H,1-2,7-8H2

InChI Key

NPNGAZUTDWCHAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCCO)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.